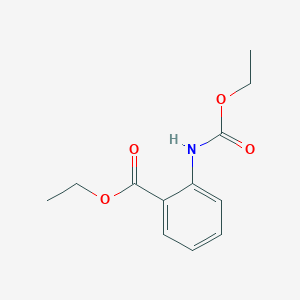
Ethyl-N-ethoxycarbonyl-o-aminobenzoate
Description
Ethyl-N-ethoxycarbonyl-o-aminobenzoate (systematic name: Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylene)amino]benzoate) is a synthetic aromatic compound characterized by a benzylamino-methylene backbone substituted with ethoxycarbonyl groups at the para positions of the benzene rings. The compound is identified by MDL numbers MFCD09042492 and MFCD13194895, with synonyms including N,N′-Bis(4-ethoxycarbonylphenyl)-N-benzylformamidine .
While direct data on its reactivity or biological activity is sparse in the provided evidence, its structural complexity suggests utility in coordination chemistry or as a precursor for heterocyclic compounds.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)9-7-5-6-8-10(9)13-12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
DXRJBKGKGDZKBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl-N-ethoxycarbonyl-o-aminobenzoate with three related compounds, focusing on structural features, physicochemical properties, and applications.
Ethoxylated Ethyl-4-aminobenzoate
- Structure: A polyethoxylated derivative of ethyl-4-aminobenzoate, with an average of 25 ethylene oxide units (empirical formula: C₅₉H₁₁₁NO₂₇; molecular weight: 1266.6) .
- Synthesis: Produced by reacting ethyl-4-aminobenzoate with ethylene oxide, followed by nitrogen purging to remove residual ethylene oxide (<1 ppm).
- Properties: Solubility: Highly water-soluble, poorly soluble in ethanol or anhydrous isopropanol. Purity: >99%, as a clear, slightly viscous yellow liquid at room temperature.
- Applications : Likely used in cosmetics or surfactants due to its ethoxylation, enhancing hydrophilicity.
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
- Properties :
- Solubility : Data unavailable, but sulfonyl groups typically confer moderate polarity.
- Applications: Designated as a British Pharmacopoeia reference standard (Product No. BP237), suggesting pharmaceutical relevance, possibly as an enzyme inhibitor or intermediate.
This compound vs. Analogs: Key Differences
| Property | This compound | Ethoxylated Ethyl-4-aminobenzoate | Methyl Carbamate Derivative |
|---|---|---|---|
| Molecular Weight | ~440–460 (estimated) | 1266.6 | Unavailable |
| Solubility | Moderate in polar solvents | High in water | Likely moderate |
| Functional Groups | Ester, amide, benzylamino | Polyethoxylated ester | Sulfonylcarbamate, chloro |
| Applications | Organic synthesis | Cosmetics/surfactants | Pharmaceuticals |
| Purity | Unspecified | >99% | Pharmacopoeia standard |
Research Findings and Implications
- Synthetic Utility: this compound’s formamidine structure enables its use in metal-ligand complexes, as seen in analogous compounds .
- Safety Profile : Ethoxylated analogs demonstrate stringent ethylene oxide residue controls (<1 ppm), aligning with cosmetic safety standards .
- Pharmaceutical Potential: The methyl carbamate derivative’s inclusion in pharmacopoeia highlights the therapeutic relevance of carbamate-functionalized aromatics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


